molecular formula C18H18N4O3S B1665893 AZ12799734 CAS No. 1117684-36-2

AZ12799734

Cat. No.: B1665893
CAS No.: 1117684-36-2
M. Wt: 370.4 g/mol
InChI Key: UEOZXMAOIHDDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ12799734 is a selective, orally active inhibitor of the transforming growth factor beta receptor type 1 kinase. This compound is also known to inhibit bone morphogenetic protein signaling. It has been studied for its potential therapeutic applications, particularly in the context of cancer and fibrosis, due to its ability to interfere with key signaling pathways involved in these diseases .

Biochemical Analysis

Biochemical Properties

AZ12799734 plays a crucial role in biochemical reactions by inhibiting TGFBR1 kinase activity. It has an IC50 of 47 nM for TGFBR1 and also acts as a pan inhibitor for bone morphogenetic proteins (BMP) and TGF-beta (TGFβ) pathways . The compound interacts with several enzymes and proteins, including activin A receptor type 1B (ALK4), TGFBR1, and activin A receptor type 1C (ALK7), inhibiting their phosphorylation activities . These interactions are essential for regulating cell proliferation, differentiation, and migration.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It inhibits the phosphorylation of SMAD1 and SMAD2, which are critical mediators of TGF-beta signaling . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit TGF-beta-induced migration in HaCaT epithelial cells and NIH3T3 cells . Additionally, it blocks TGF-beta-mediated induction of SMAD2 phosphorylation, thereby influencing cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with TGFBR1 and other related receptors. By inhibiting TGFBR1 kinase activity, this compound prevents the phosphorylation and activation of downstream SMAD proteins . This inhibition disrupts the TGF-beta signaling pathway, leading to altered gene expression and cellular responses. The compound’s ability to inhibit multiple receptors, including ALK4, ALK5, and ALK7, further enhances its effectiveness in modulating TGF-beta and BMP signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods . Long-term exposure to this compound can lead to degradation and reduced efficacy. Studies have shown that prolonged treatment with this compound results in sustained inhibition of TGF-beta signaling and long-term effects on cellular function . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TGF-beta signaling without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including heart valve lesions and physeal dysplasia in rats . These findings indicate the need for careful dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with TGF-beta and BMP receptors . The compound inhibits the phosphorylation of SMAD proteins, thereby modulating the downstream signaling cascades. This inhibition affects metabolic flux and metabolite levels, leading to altered cellular responses . Additionally, this compound’s interactions with enzymes and cofactors further influence its metabolic pathways and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall activity and function. Studies have shown that this compound is efficiently distributed within cells, ensuring its availability for inhibiting TGF-beta signaling .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit TGF-beta signaling and modulate cellular responses. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ12799734 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the pyridine core: This involves the reaction of 2,6-dimethyl-3-pyridine with appropriate reagents to form the core structure.

    Final modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AZ12799734 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated products .

Scientific Research Applications

AZ12799734 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZ12799734 is unique due to its high selectivity and potency as an inhibitor of the transforming growth factor beta receptor type 1 kinase. It also has the ability to inhibit bone morphogenetic protein signaling, which adds to its therapeutic potential. Additionally, its oral bioavailability makes it a promising candidate for drug development .

Properties

IUPAC Name

4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOZXMAOIHDDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117684-36-2
Record name AZ-12799734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZ-12799734
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

XANTPHOS (1.603 g, 2.77 mmol) was added to 3-(2-chloropyridin-4-yloxy)-2,6-dimethylpyridine (6.5 g, 27.70 mmol), Sulfanilamide (6.20 g, 36.01 mmol) and CESIUM CARBONATE (13.54 g, 41.55 mmol) in DMA (130 ml) at 20ºC. Nitrogen was bubbled through the reaction mixture for 1 hour then PALLADIUM(II) ACETATE (0.435 g, 1.94 mmol) added. The suspension was stirred at 130 °C for 3 hours. The reaction mixture was cooled to ambient temperature and filtered then evaporated to dryness. The residue was triturated with water (150 mL) and filtered to give crude product as a cream solid which was 90% pure by LCMS. The crude solid was triturated with hot MeCN (300 mL) to give a solid which was collected by filtration and dried under vacuum to give a cream solid (7.86g) which was 95% pure by LCMS. The solid was dissolved in the minimum amount of boiling MeCN (650 mL) and filtered to remove remaining trace solids. The filtrate was concentrated to approximately 400 mL and stirred at ice bath temperature until a precipitate formed. The suspension was stirred at room temperature overnight then filtered to afford a cream solid (6.4g) which was 100% pure by LCMS. Combined with EN02084-42 to get a single larger batch.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00277 mol
Type
reagent
Reaction Step One
Quantity
0.13 L
Type
solvent
Reaction Step Two
Quantity
0.036 mol
Type
reactant
Reaction Step Three
Quantity
0.0277 mol
Type
reactant
Reaction Step Four
Quantity
0.00277 mol
Type
catalyst
Reaction Step Five
Quantity
0.00194 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.